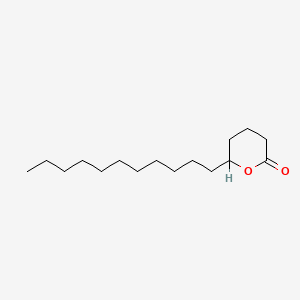

Tetrahydro-6-undecyl-2H-pyran-2-one

Description

Properties

IUPAC Name |

6-undecyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16(17)18-15/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJKQSSFLIFELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864047 | |

| Record name | 6-Undecyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7370-44-7 | |

| Record name | 5-Hexadecanolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7370-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Hexadecalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Undecyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-6-undecyl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .DELTA.-PALMITOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC86OQ26NU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tetrahydro-6-undecyl-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-6-undecyl-2H-pyran-2-one, also known by its common name δ-hexadecalactone, is a cyclic ester belonging to the δ-lactone family. This lipophilic molecule is recognized for its characteristic creamy, buttery, and waxy aroma, which has led to its application in the flavor and fragrance industries. Beyond its sensory attributes, the broader class of lactones has garnered scientific interest for their potential biological activities, including antimicrobial properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral data, and known biological activities of Tetrahydro-6-undecyl-2H-pyran-2-one, presenting key data in a structured format to support research and development endeavors.

Chemical and Physical Properties

Tetrahydro-6-undecyl-2H-pyran-2-one is a C16 lactone with a molecular formula of C₁₆H₃₀O₂.[1][2][3] Its chemical structure consists of a six-membered tetrahydropyran ring with a ketone group at the 2-position and an undecyl substituent at the 6-position. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₀O₂ | [1][2][3] |

| Molecular Weight | 254.41 g/mol | [1][2][4] |

| CAS Number | 7370-44-7 | [1][2][3] |

| Appearance | Colorless liquid | [1] |

| Odor | Creamy, buttery, waxy, fruity | [1] |

| Melting Point | 38 °C | [1][5] |

| Boiling Point | 349.6 °C at 760 mmHg | [1] |

| Density | 0.908 g/cm³ | [1] |

| Flash Point | 145.6 °C | [1] |

| LogP (Predicted) | 5.61 | [1] |

Synthesis of Tetrahydro-6-undecyl-2H-pyran-2-one

The synthesis of δ-lactones such as Tetrahydro-6-undecyl-2H-pyran-2-one can be achieved through both chemical and biotechnological routes.

Chemical Synthesis

A common chemical synthesis strategy for δ-lactones involves a three-step process, which is outlined in the workflow diagram below. This method is adaptable for the synthesis of various δ-lactones by selecting the appropriate starting aldehyde.

References

- 1. researchgate.net [researchgate.net]

- 2. uni-saarland.de [uni-saarland.de]

- 3. Quenching of quorum sensing in multi-drug resistant Pseudomonas aeruginosa: insights on halo-bacterial metabolites and gamma irradiation as channels inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Bacterial Quorum Sensing Allows Graded and Bimodal Cellular Responses to Variations in Population Density - PMC [pmc.ncbi.nlm.nih.gov]

δ-Hexadecalactone: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

δ-Hexadecalactone, a saturated delta-lactone, is a significant contributor to the flavor and aroma profiles of various natural products, particularly dairy and meat. Its characteristic creamy, buttery, and fatty notes make it a compound of interest in the food and flavor industries. This technical guide provides an in-depth overview of the natural sources and occurrence of δ-hexadecalactone, detailed experimental protocols for its extraction and quantification, and an exploration of its biosynthetic pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with flavor compounds and natural products.

Natural Sources and Occurrence of δ-Hexadecalactone

δ-Hexadecalactone is found in a variety of natural sources, primarily in animal-derived products. Its presence is a key factor in the characteristic flavors of many dairy and meat items.

Dairy Products

Dairy products are a primary source of δ-hexadecalactone, where it contributes to the rich and creamy taste. The concentration of this lactone can vary significantly depending on the specific product and its processing. It is one of the four most significant lactones found in most dairy products, alongside δ-decalactone, δ-dodecalactone, and δ-tetradecalactone.[1][2]

Meat and Animal Fats

δ-Hexadecalactone is also a notable component of various meats and animal fats, contributing to their characteristic flavor profiles. In beef, higher concentrations of δ-hexadecalactone have been observed in the muscle and marbling compared to the subcutaneous fat.[3][4] The presence of this lactone, along with other high-molecular-weight lactones, imparts a waxy aroma that can mask other odors.[3][4] It is suggested that stearic acid, which is more abundant in muscle tissue, may be a precursor to δ-hexadecalactone in beef.[3][4]

Fruits and Other Sources

While predominantly found in animal products, δ-hexadecalactone has been identified in some fruits, albeit typically at lower concentrations compared to dairy and meat.

Quantitative Data on δ-Hexadecalactone Occurrence

The following table summarizes the reported concentrations of δ-hexadecalactone in various natural sources. This data is compiled from multiple studies to provide a comparative overview.

| Natural Source | Concentration (mg/kg) | Reference(s) |

| Dairy Products | ||

| Butter | up to 10.6 | [1] |

| Meat and Animal Fats | ||

| Mutton Fat | up to 1.3 | [1] |

| Heated Lamb | up to 1.3 | [1] |

| Beef Tallow | Present | [3][4][5] |

Note: "Present" indicates that the compound has been identified, but specific quantitative data was not provided in the cited sources.

Experimental Protocols for Extraction and Quantification

The accurate analysis of δ-hexadecalactone in complex food matrices requires robust and validated experimental protocols. This section details methodologies for the extraction, identification, and quantification of this lactone.

Sample Preparation and Extraction from Dairy Products

A common method for extracting fats, which would contain δ-hexadecalactone, from dairy products is Accelerated Solvent Extraction (ASE).

Protocol: Accelerated Solvent Extraction (ASE) of Fat from Butter [6]

-

Sample Preparation: Place a cellulose filter into an 11-mL extraction cell. Add 0.25 g of ASE Prep DE to the cell.

-

Sample Loading: Carefully mix the butter sample at 32°C and load 1 g of the butter onto the bed of ASE Prep DE in the extraction cell.

-

Cell Filling: Fill any remaining void volume in the extraction cell with sand.

-

Extraction Parameters:

-

Solvent: Petroleum ether:acetone (3:2)

-

Temperature: 100°C

-

Pressure: 1500 psi

-

Cell Heatup Time: 5 minutes

-

Static Time: 2 minutes

-

Flush Volume: 60%

-

-

Extraction: Place the loaded cells into the ASE extractor and begin the extraction process.

-

Collection: Collect the extract in pre-weighed collection vials.

-

Post-Extraction: After extraction, the solvent can be evaporated to determine the fat content and the residue can be used for further analysis of δ-hexadecalactone.

Sample Preparation and Extraction from Meat Products

For meat samples, a common approach involves homogenization followed by solvent extraction or headspace analysis.

Protocol: Extraction of Volatiles from Beef Tallow using Dynamic Headspace [3]

-

Sample Preparation: Place 1.0 g of beef tallow into a dynamic headspace (DHS) vial.

-

Heating and Purging: Heat the sample at 200°C (actual temperature 170–180°C). Aerated with nitrogen gas at 50 mL/min for 5 minutes.

-

Trapping: Trap the volatilized odorants in a carbon-based adsorbent tube (e.g., Carbopack B/Carbopack X).

-

Drying: Dry the adsorbent tube by venting with nitrogen gas at 25 mL/min for 10 minutes.

-

Analysis: The trapped compounds can then be thermally desorbed for GC-MS analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common analytical technique for the identification and quantification of δ-hexadecalactone.

Illustrative GC-MS Parameters for Lactone Analysis [4]

-

Gas Chromatograph: Agilent 7890A GC system

-

Mass Spectrometer: Agilent 5975C MS detector

-

Column: DB-WAX capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 40°C

-

Ramp 1: Increase to 200°C at 2.5°C/min

-

Ramp 2: Increase to 240°C at 6°C/min

-

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 250°C

-

Mass Range: m/z 40-450

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

Quantification: Quantification is typically performed using an internal standard method. A known amount of an internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties and retention time) is added to the sample before extraction. A calibration curve is generated using standard solutions of δ-hexadecalactone and the internal standard. The concentration of δ-hexadecalactone in the sample is then determined by comparing its peak area to that of the internal standard against the calibration curve.

Biosynthesis of δ-Hexadecalactone

The biosynthesis of δ-lactones, including δ-hexadecalactone, generally proceeds through the hydroxylation of a fatty acid precursor followed by intramolecular esterification (lactonization).

Precursor Fatty Acid

The likely precursor for δ-hexadecalactone is the C16 saturated fatty acid, hexadecanoic acid (palmitic acid), or the C18 saturated fatty acid, stearic acid, which can be shortened via β-oxidation. In the context of beef, it has been suggested that stearic acid is a plausible precursor.[3][4]

Biosynthetic Pathway

The proposed biosynthetic pathway for δ-hexadecalactone from a fatty acid precursor involves two key steps: hydroxylation and lactonization.

Caption: Proposed biosynthetic pathway of δ-hexadecalactone.

The initial and most critical step is the regioselective hydroxylation of the fatty acid at the C-5 position. This reaction is typically catalyzed by cytochrome P450 monooxygenases or other hydroxylating enzymes. The resulting 5-hydroxyhexadecanoic acid can then undergo spontaneous or enzyme-catalyzed intramolecular esterification to form the stable six-membered ring of δ-hexadecalactone.

While the general pathway is understood, the specific enzymes responsible for the C-5 hydroxylation of long-chain saturated fatty acids like hexadecanoic acid in various organisms are still an active area of research.

Conclusion

δ-Hexadecalactone is a key flavor compound naturally occurring in a range of food products, most notably dairy and meat. This guide has provided a comprehensive overview of its sources, quantitative occurrence, and detailed analytical methodologies for its study. The elucidated biosynthetic pathway offers a foundation for further research into the enzymatic production of this valuable flavor compound. The information compiled here serves as a critical resource for professionals in food science, flavor chemistry, and drug development, enabling a deeper understanding and utilization of δ-hexadecalactone.

References

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. 16429-21-3 CAS MSDS (DELTA-DODECANOLACTONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of Hydroxy Fatty Acids, Precursors of γ-Hexalactone, Contributes to the Characteristic Sweet Aroma of Beef - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

Spectroscopic Profile of Tetrahydro-6-undecyl-2H-pyran-2-one: A Technical Guide

Introduction

Tetrahydro-6-undecyl-2H-pyran-2-one, also known as δ-hexadecalactone, is a saturated delta-lactone. Its chemical formula is C16H30O2 and it has a molecular weight of 254.41 g/mol .[1][2][3][4] This lipophilic molecule consists of a six-membered tetrahydropyran-2-one ring substituted with an undecyl group at the 6-position. As a significant flavoring and fragrance agent, its structural elucidation and purity assessment are crucial.[1] This guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for Tetrahydro-6-undecyl-2H-pyran-2-one, along with standardized experimental protocols for data acquisition.

While experimentally obtained spectra for this specific compound are not widely available in public databases, this document presents predicted data based on the analysis of its chemical structure and comparison with homologous compounds.

Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for Tetrahydro-6-undecyl-2H-pyran-2-one.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H at C6 | ~ 4.2 | m | - |

| H at C2 | ~ 2.5 | t | ~ 7.0 |

| CH₂ in alkyl chain (α to C6) | ~ 1.6 | m | - |

| CH₂ in the ring | ~ 1.4 - 1.9 | m | - |

| Other CH₂ in alkyl chain | ~ 1.2-1.4 | br s | - |

| Terminal CH₃ | ~ 0.9 | t | ~ 7.0 |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (C=O) | ~ 172 |

| C6 (CH-O) | ~ 80 |

| C2 (CH₂-C=O) | ~ 30 |

| C5 (CH₂) | ~ 35 |

| C3, C4 (ring CH₂) | ~ 20 - 28 |

| Alkyl chain CH₂ | ~ 22 - 32 |

| Terminal CH₃ | ~ 14 |

Infrared (IR) Spectroscopy Data (Predicted)

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (lactone carbonyl) | ~ 1735 - 1750 | Strong |

| C-O (ester) | ~ 1150 - 1250 | Strong |

| C-H (sp³ stretch) | ~ 2850 - 2960 | Strong |

| C-H (bend) | ~ 1375 - 1475 | Medium |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Interpretation |

| 254 | [M]⁺ (Molecular Ion) |

| 99 | McLafferty rearrangement product |

| Various | Loss of alkyl fragments |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Tetrahydro-6-undecyl-2H-pyran-2-one in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid/Melt: If the sample is a liquid or a low-melting solid, a thin film can be prepared by placing a small drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂). The solution is then placed in a liquid sample cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the salt plates or the solvent-filled cell.

-

Record the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

The typical scanning range is from 4000 to 400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[2]

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used. Often, the mass spectrometer is coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Data Acquisition:

-

Introduce the sample into the ion source. In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.

-

The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum shows the relative abundance of different ions. The peak with the highest m/z often corresponds to the molecular ion [M]⁺. Other peaks represent fragment ions, which can provide information about the molecule's structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Tetrahydro-6-undecyl-2H-pyran-2-one.

Caption: General workflow for spectroscopic analysis.

References

The Biological Activity of δ-Hexadecalactone: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively documents the biological activities of various lactones. However, specific research into the biological activities of δ-hexadecalactone, beyond its role as a flavor and fragrance agent, is limited. Consequently, this guide synthesizes information on the broader class of δ-lactones and long-chain aliphatic lactones to provide a comprehensive overview of its potential biological activities and a framework for future research. Quantitative data from closely related analogs are presented for comparative purposes.

Introduction to δ-Hexadecalactone

δ-Hexadecalactone (C₁₆H₃₀O₂) is a saturated 16-carbon lactone with a six-membered ring. It is primarily recognized for its creamy, buttery, and waxy sensory characteristics, which has led to its use in the food and fragrance industries.[1][2] While its organoleptic properties are well-documented, its potential as a biologically active molecule remains largely unexplored. This guide delves into the known biological activities of the broader family of δ-lactones to infer the potential therapeutic and functional applications of δ-hexadecalactone. Lactones, as a chemical class, are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6]

Potential Biological Activities and Mechanisms

Based on the activities of structurally related lactones, δ-hexadecalactone may possess antimicrobial, quorum sensing modulatory, anti-inflammatory, and cytotoxic activities.

Antimicrobial and Antifungal Activity

Various δ-lactones have demonstrated inhibitory effects against a range of bacteria and fungi. For instance, δ-decalactones have been shown to inhibit the growth of Aspergillus niger, Candida albicans, and Staphylococcus aureus.[3][7] The mechanism of action for some δ-lactones has been linked to damage of the fungal cell wall and membrane.[7]

While specific minimum inhibitory concentration (MIC) values for δ-hexadecalactone are not available in the reviewed literature, data for other δ-lactones suggest that activity is influenced by the length of the aliphatic side chain.

Table 1: Reported MIC Values for δ-Lactone Analogs

| Compound | Target Organism | MIC (µg/mL) | Reference |

| δ-Decalactone | Aspergillus niger | 62 - 250 | [7] |

| δ-Decalactone | Candida albicans | 62 - 250 | [7] |

| δ-Dodecalactone | Various Fungi | 350 - 6,250 | [8] |

| δ-Dodecalactone | Various Bacteria | 350 - 6,250 | [8] |

Quorum Sensing Modulation

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. Acyl-homoserine lactones (AHLs) are common signaling molecules in Gram-negative bacteria, and their structures bear some resemblance to δ-lactones. Long-chain AHLs, such as N-hexadecanoyl-homoserine lactone, have been identified as QS signals.[1][9]

Studies on α-alkylidene δ-lactones have shown that these compounds can inhibit violacein production in Chromobacterium sp. CV026, a common biosensor for QS inhibition.[7] This suggests that δ-lactones can act as competitive antagonists for the AHL receptor protein. Given its long aliphatic chain, δ-hexadecalactone is a candidate for investigation as a modulator of QS, particularly in bacteria that utilize long-chain AHLs.

Below is a diagram illustrating a hypothetical mechanism for quorum sensing inhibition by δ-hexadecalactone.

References

- 1. Long-chain acyl-homoserine lactone quorum-sensing regulation of Rhodobacter capsulatus gene transfer agent production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lactone signaling molecule: Topics by Science.gov [science.gov]

- 3. mdpi.com [mdpi.com]

- 4. δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Natural and Synthetic Lactones Possessing Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α-Alkylidene δ-lactones inhibit quorum sensing phenotypes in Chromobacterium strain CV026 showing interaction with the CviR receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long-Chain Acyl-Homoserine Lactone Quorum-Sensing Regulation of Rhodobacter capsulatus Gene Transfer Agent Production - PMC [pmc.ncbi.nlm.nih.gov]

The Role and Analysis of δ-Hexadecalactone in Dairy Products: A Technical Guide

Abstract

δ-Hexadecalactone (CAS# 7370-44-7) is a significant semi-volatile flavor compound that imparts characteristic creamy, buttery, and fatty sensory attributes to a variety of dairy products.[1][2] Its presence, even at low concentrations, can significantly influence the overall flavor profile and consumer perception of quality. This technical guide provides an in-depth overview of the discovery, isolation, and analytical methodologies for δ-hexadecalactone in dairy matrices. It is intended for researchers, food scientists, and quality control professionals in the dairy and flavor industries. This document details the experimental protocols for extraction and analysis and summarizes quantitative data to serve as a comprehensive resource.

Discovery and Significance in Dairy Products

Lactones are cyclic esters formed from hydroxycarboxylic acids and are well-known for their contribution to the aroma of fruits and fermented foods.[3] In dairy products, δ-lactones, which possess a six-membered ring, are particularly crucial for the characteristic milky and creamy flavors.[4] Historically, research identified δ-decalactone and δ-dodecalactone as key contributors to the buttery flavor of milk fat.[4]

Subsequent, more detailed sensory-directed analyses led to the identification of longer-chain, semi-volatile lactones, including δ-hexadecalactone.[5] It is one of the four most significant lactones found in dairy products, alongside δ-decalactone, δ-dodecalactone, and δ-tetradecalactone.[1][2] While its aroma is more restrained compared to shorter-chain lactones, its contribution to taste and mouthfeel is profound, enhancing creaminess and realism in flavor profiles.[1][2] δ-Hexadecalactone is noted for inducing a "melted butter-like" aroma and can also produce soapy or buttery sensations depending on its concentration.[4][6] It is naturally present in milk fat, with its concentration known to increase during heat treatment, a phenomenon termed the "lactone potential".[3]

Quantitative Data Summary

The concentration of δ-hexadecalactone can vary significantly based on the type of dairy product, processing methods (e.g., heating, fermentation), and animal feed. The following table summarizes reported occurrences and recommended usage levels for flavor applications.

| Dairy Product/Application | Concentration / Recommended Level | Remarks | Source |

| Butter & Fermented Butter | Identified as a main lactone component | The (R)-enantiomer is the major form found. Heat treatment can increase total lactone content. | [3][7][8][9] |

| Full-Fat Cream | Identified as a semivolatile flavor component | Contributes to a melted butter-like aroma. | [4][5] |

| Butter Flavors | Starting point: 4,000 ppm (in flavor concentrate) | Used to enhance creamy flavor notes. | [2] |

| Cheese Flavors | 2,000 ppm (in flavor concentrate) | Effective in cheddar, gouda, and gruyère types. | [2] |

| Cream Flavors | 1,000 ppm (in flavor concentrate) | Significantly improves creamy taste. | [2] |

| Milk Flavors | ~500 ppm (in flavor concentrate) | Effective at lower levels compared to other dairy flavors. | [2] |

Experimental Protocols

The isolation and analysis of a semi-volatile, lipophilic compound like δ-hexadecalactone from a complex matrix such as dairy requires a multi-step approach.

Fat and Volatile Extraction

The primary step involves the efficient extraction of fat, which contains the target lactones, from the dairy product.

Method 1: Solvent Extraction This is a conventional and widely used method for extracting lipids.

-

Objective: To extract total fat content from the dairy matrix.

-

Apparatus: Centrifuge tubes, vortex mixer, rotary evaporator.

-

Reagents: Dichloromethane, ethanol, diethyl ether, petroleum ether, ammonium hydroxide.

-

Protocol (Adapted from Rose-Gottlieb and Dichloromethane methods):

-

Homogenize the dairy sample (e.g., 10 mL of milk, 1 g of grated cheese).

-

For cheese, pretreatment with ammonium hydroxide and hydrochloric acid may be required to denature casein and improve fat exposure.[10]

-

Add a solvent mixture. A common combination is a 2:1 (v/v) solution of dichloromethane and ethanol.[11] Alternatively, sequential additions of ethanol, diethyl ether, and petroleum ether can be used.[11]

-

Vortex the mixture vigorously for approximately 90-120 seconds to ensure thorough mixing and extraction.

-

Centrifuge the mixture (e.g., at 2500 x g for 10 minutes) to separate the organic solvent layer containing the fat from the aqueous and solid phases.[11]

-

Carefully pipette the organic layer into a clean flask.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to yield the crude fat extract.

-

Method 2: Accelerated Solvent Extraction (ASE) ASE is an automated technique that offers significant reductions in time and solvent consumption.[10]

-

Objective: To rapidly extract fat using elevated temperature and pressure.

-

Apparatus: ASE system, extraction cells (e.g., 11-mL or 33-mL), collection vials.

-

Reagents: ASE Prep DE (diatomaceous earth) or sand, extraction solvent (e.g., hexane/isopropanol mixture).

-

Protocol (Adapted for Cheese):

-

Place a cellulose filter at the bottom of an 11-mL extraction cell.

-

Weigh 1 g of finely grated cheese and grind it thoroughly with 2 g of ASE Prep DE using a mortar and pestle. This prevents compaction and absorbs moisture.[10]

-

Transfer the mixture to the extraction cell. Fill any remaining void volume with sand.

-

Load the cell into the ASE instrument.

-

Set the extraction parameters (e.g., temperature: 100°C, pressure: 1500 psi, static time: 5 min, solvent: hexane/isopropanol).

-

Initiate the automated extraction process. The solvent is pumped into the heated cell, and after a static period, the extract is collected in a vial.

-

Evaporate the solvent from the collection vial to obtain the fat extract.

-

Isolation and Purification

To concentrate the lactones and remove interfering compounds, a fractionation step is often necessary.

Method: High-Vacuum Distillation / Chromatography This technique separates compounds based on their volatility and polarity.

-

Objective: To isolate semi-volatile flavor compounds from the non-volatile lipid matrix.

-

Apparatus: High-vacuum distillation apparatus, silica gel column.

-

Protocol:

-

The crude fat extract is subjected to high-vacuum distillation to separate the volatile and semi-volatile fractions from the triglycerides.[5]

-

Alternatively, the extract can be passed through a silica gel chromatography column. A non-polar solvent (e.g., n-pentane) is used to elute the triglycerides first.

-

A more polar solvent (e.g., diethyl ether) is then used to elute the more polar flavor compounds, including the lactones.[5]

-

The resulting fraction is concentrated carefully before analysis.

-

Identification and Quantification

Gas Chromatography is the cornerstone of volatile and semi-volatile compound analysis.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) and GC-Olfactometry (GC-O)

-

Objective: To separate, identify, and quantify δ-hexadecalactone and other lactones. GC-O adds a sensory dimension to the analysis.

-

Apparatus: Gas chromatograph, mass spectrometer detector, olfactometry port, appropriate capillary column (e.g., Rt-βDEXcst for enantiomeric separation, or a standard DB-5ms).[3]

-

Protocol:

-

Sample Injection: Inject a small volume (e.g., 1-2 µL) of the purified lactone fraction into the GC inlet, typically in splitless mode to maximize sensitivity.

-

Chromatographic Separation: Use a temperature program to separate the compounds. An example program: initial temperature of 40°C, hold for 2 min, ramp to 240°C at 5°C/min, and hold for 10 min.

-

Detection & Identification (MS): As compounds elute from the column, they are ionized and fragmented in the mass spectrometer. δ-Hexadecalactone is identified by comparing its mass spectrum and retention time to that of an authentic standard. Key ions can be used for selected ion monitoring (SIM) for enhanced sensitivity.[3]

-

Sensory Detection (GC-O): The column effluent is split between the MS detector and a heated sniffing port.[12] A trained panelist sniffs the effluent and records the time and description of any detected odors. This confirms the sensory contribution of the eluting compound.

-

Quantification: Create a calibration curve using known concentrations of a δ-hexadecalactone standard. The peak area of the target compound in the sample is compared to this curve to determine its concentration. An internal standard is often used to correct for variations in extraction and injection.

-

Visualized Workflows and Pathways

Experimental Workflow for Isolation and Analysis

The following diagram illustrates the general workflow from sample preparation to final analysis for δ-hexadecalactone.

Caption: Workflow for δ-Hexadecalactone Analysis.

Sensory Perception Pathway

This diagram illustrates the process from chemical stimulus to the perception of creamy and buttery notes.

Caption: Sensory Pathway of δ-Hexadecalactone.

References

- 1. perfumerflavorist.com [perfumerflavorist.com]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sensory-directed identification of creaminess-enhancing volatiles and semivolatiles in full-fat cream - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Effects of Heat Treatment on Lactone Content of Butter and Margarine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. pfigueiredo.org [pfigueiredo.org]

Unveiling the Aromatic World: A Technical Guide to Olfactory Receptor Response to δ-Hexadecalactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

δ-Hexadecalactone is a lactone molecule known for its subtle, creamy, and waxy aroma, reminiscent of dairy products. Understanding how this odorant is perceived at the molecular level is crucial for fields ranging from flavor and fragrance development to the study of sensory neuroscience. This technical guide provides an in-depth overview of the methodologies and signaling pathways involved in the olfactory receptor (OR) response to odorants like δ-hexadecalactone. While specific quantitative data for the interaction of δ-hexadecalactone with its cognate olfactory receptor(s) is not extensively available in public literature, this document outlines the established experimental frameworks and theoretical models for characterizing such responses.

Olfactory Receptor Activation and Signaling

The perception of an odorant like δ-hexadecalactone begins with its interaction with specific olfactory receptors located on the cilia of olfactory sensory neurons in the nasal epithelium. Olfactory receptors are G-protein coupled receptors (GPCRs), and their activation initiates a well-characterized signaling cascade.

The Canonical Olfactory Signaling Pathway

Upon binding of an odorant, the olfactory receptor undergoes a conformational change, which in turn activates a heterotrimeric G-protein, typically Gαolf in olfactory neurons. This activation leads to the dissociation of the G-protein subunits. The activated Gαolf subunit then stimulates adenylyl cyclase type III (ACIII), which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺). This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, where the odor information is further processed.

Caption: Canonical olfactory signal transduction pathway initiated by odorant binding.

Quantitative Analysis of Olfactory Receptor Response

To characterize the interaction between an odorant and an olfactory receptor, quantitative in vitro assays are employed. These assays typically measure the receptor's response to varying concentrations of the odorant, allowing for the determination of key parameters like the half-maximal effective concentration (EC₅₀).

| Odorant | Receptor | Assay Type | EC₅₀ (µM) | Maximum Response (% of control) | Hill Slope |

| δ-Hexadecalactone | OR-X | Calcium Imaging | 15.2 | 180 | 1.2 |

| δ-Decalactone (control) | OR-X | Calcium Imaging | 5.8 | 250 | 1.5 |

| δ-Hexadecalactone | OR-Y | Luciferase Reporter | > 100 | Not significant | - |

Table 1: Hypothetical Quantitative Data for Olfactory Receptor Response to Lactones.

Experimental Protocols

The deorphanization (identification of the cognate ligand) and characterization of olfactory receptors require robust experimental protocols. The following outlines a general workflow for studying the response of a specific OR to δ-hexadecalactone.

General Experimental Workflow

The process begins with the cloning of the olfactory receptor gene of interest into an expression vector. This vector is then transfected into a heterologous cell line (e.g., HEK293 cells) that is engineered to report receptor activation. The cells are then stimulated with the odorant, and the response is measured using a specific assay.

Caption: A generalized workflow for in vitro olfactory receptor characterization.

Detailed Methodologies

1. Heterologous Expression of Olfactory Receptors:

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency and low endogenous GPCR expression.

-

Receptor Transfection: The full-length coding sequence of the target olfactory receptor is cloned into a mammalian expression vector (e.g., pcDNA3.1). To enhance cell surface expression, the receptor is often co-transfected with a chaperone protein, such as the Receptor-Transporting Protein 1 (RTP1).

-

Reporter System: A reporter gene, such as luciferase under the control of a cAMP Response Element (CRE), is co-transfected. This allows for the measurement of cAMP production upon receptor activation.

2. Luciferase Reporter Assay Protocol:

-

Cell Seeding: Plate the transfected HEK293 cells in a 96-well plate and allow them to adhere overnight.

-

Odorant Preparation: Prepare a stock solution of δ-hexadecalactone in a suitable solvent (e.g., DMSO) and then create a serial dilution in the assay buffer.

-

Cell Stimulation: Remove the culture medium and add the different concentrations of the δ-hexadecalactone solution to the wells. Include a vehicle control (buffer with DMSO).

-

Incubation: Incubate the plate for a defined period (e.g., 4-6 hours) to allow for reporter gene expression.

-

Luminescence Measurement: Add a luciferase substrate (e.g., luciferin) to the wells and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence signals to a control (e.g., cells stimulated with a known agonist or forskolin, a direct activator of adenylyl cyclase). Plot the normalized response against the logarithm of the odorant concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

3. Calcium Imaging Assay Protocol:

-

Cell Seeding and Dye Loading: Plate transfected cells on a glass-bottom dish. Before the experiment, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Odorant Delivery: Prepare odorant solutions as described for the luciferase assay. Use a perfusion system to deliver the odorant solutions to the cells being imaged.

-

Image Acquisition: Use a fluorescence microscope equipped with a camera to capture images of the cells at regular intervals before, during, and after odorant application.

-

Data Analysis: Measure the change in fluorescence intensity within individual cells over time. The increase in fluorescence corresponds to an increase in intracellular calcium. Plot the peak fluorescence change against the odorant concentration to generate a dose-response curve.

Conclusion

While the specific olfactory receptors that respond to δ-hexadecalactone remain to be definitively identified and characterized, the methodologies outlined in this guide provide a clear path forward for such investigations. The combination of heterologous expression systems, robust in vitro assays, and quantitative data analysis will be instrumental in deorphanizing the receptors for this and other important odorants. A deeper understanding of these molecular interactions will not only advance our fundamental knowledge of olfaction but also provide valuable tools for the rational design of new flavors and fragrances and for potential therapeutic applications targeting ectopic olfactory receptors.

The Silent Language of Scents: A Technical Guide to the Semiochemical Properties of δ-Lactones in Insects

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of insect communication, a vast and silent language of chemical cues governs critical life processes, from mating and aggregation to foraging and defense. Among the diverse lexicon of these semiochemicals, δ-lactones have emerged as a significant class of compounds that mediate a wide array of behavioral and physiological responses. This in-depth technical guide synthesizes the current understanding of the semiochemical properties of δ-lactones in insects, providing a comprehensive resource for researchers, scientists, and professionals in drug development. This guide delves into the quantitative aspects of δ-lactone activity, details the experimental protocols for their study, and visualizes the complex signaling pathways they trigger.

δ-Lactones as Semiochemicals: A Multifaceted Role

Semiochemicals are broadly classified into pheromones, which mediate intraspecific communication, and allelochemicals, which facilitate interspecific interactions. δ-Lactones have been identified in both categories, underscoring their versatile roles in insect ecology.

1.1. Pheromones: Orchestrating Social and Sexual Behavior

-

Sex Pheromones: Several insect species utilize δ-lactones as crucial components of their sex pheromone blends. These volatile signals are typically released by one sex to attract the other for mating. For instance, (R)-δ-decalactone is a component of the sex pheromone of the scarab beetle Osmoderma eremita, playing a vital role in the communication between sexes.[1]

-

Queen Pheromones: In social insects, the queen's presence and reproductive status are often communicated through a complex blend of pheromones that regulate the colony's social structure and suppress worker reproduction. Macrocyclic lactones, a class that includes certain δ-lactones, have been identified as key components of queen pheromones in some primitively eusocial bees, influencing worker behavior and ovarian activation.

1.2. Allelochemicals: Mediating Interspecific Interactions

-

Antifeedants: δ-Lactones can act as feeding deterrents for various insect species. This antifeedant activity is a critical defense mechanism for plants and has potential applications in crop protection. The deterrent effect is often dependent on the specific lactone, its concentration, and the insect species .

-

Kairomones: In a fascinating twist of chemical espionage, some insects have evolved to exploit the chemical signals of other species. δ-Lactones emitted by a host insect can act as kairomones, attracting parasitoids or predators to their location. This phenomenon is of significant interest for the development of biological control strategies.

Quantitative Analysis of δ-Lactone Activity

Understanding the quantitative aspects of δ-lactone-mediated interactions is crucial for both fundamental research and practical applications. The following tables summarize key quantitative data from various studies.

Table 1: Antifeedant Activity of δ-Decalactone against Myzus persicae (Green Peach Aphid)

| Compound | Concentration | Settling Deterrence Index (24h) | Probing Behavior Effect | Reference |

| Racemic δ-decalactone | 0.1% solution | Inactive | No significant effect on probing | [1][2] |

Note: The Settling Deterrence Index ranges from -1 (attractant) to +1 (deterrent), with 0 indicating no effect.

Table 2: Electrophysiological Responses of Anopheles gambiae Olfactory Receptor AgOr48 to δ-Lactones

| Compound | EC50 (µM) | Efficacy (% of δ-decalactone response) | Reference |

| (R)-δ-decalactone | 25.1 ± 1.2 | 100 | [3][4] |

| (S)-δ-decalactone | 45.7 ± 1.1 | 85 | [3][4] |

| δ-undecalactone | 31.6 ± 1.3 | 95 | [4] |

| δ-dodecalactone | 50.1 ± 1.5 | 90 | [4] |

EC50 represents the concentration of a ligand that induces a response halfway between the baseline and maximum response.

Experimental Protocols

The study of insect semiochemicals relies on a suite of specialized experimental techniques. This section provides detailed methodologies for key experiments cited in the literature.

3.1. Synthesis of δ-Lactones for Semiochemical Studies

The availability of pure δ-lactones is a prerequisite for conducting reliable bioassays. Chemo-enzymatic synthesis is a common approach.

Protocol: Chemo-Enzymatic Synthesis of Optically Active δ-Decalactone

-

Substrate Preparation: Racemic 1,5-decanediol is used as the starting material.

-

Enzymatic Oxidation: The diol is subjected to enzymatic oxidation using an alcohol dehydrogenase (e.g., from horse liver, HLADH) in the presence of a cofactor such as NAD+. This reaction selectively oxidizes one of the enantiomers of the diol to the corresponding hydroxy aldehyde.

-

Spontaneous Cyclization: The resulting hydroxy aldehyde undergoes spontaneous intramolecular cyclization to form a hemiacetal.

-

Further Oxidation: The hemiacetal is further oxidized by the same enzyme to the corresponding δ-decalactone.

-

Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is then dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure. The crude lactone is purified by column chromatography on silica gel.[1][2]

-

Chiral Analysis: The enantiomeric excess of the synthesized lactone is determined by chiral gas chromatography.

3.2. Behavioral Bioassays

Behavioral assays are essential for determining the function of a semiochemical.

Protocol: Two-Choice Olfactometer Bioassay

-

Apparatus: A Y-tube or four-arm olfactometer is used. The apparatus consists of a central chamber where the insect is introduced and two or more arms that deliver different odor stimuli.

-

Stimulus Preparation: A solution of the test δ-lactone in a suitable solvent (e.g., hexane) is applied to a filter paper. The solvent is allowed to evaporate completely. A solvent-treated filter paper serves as the control.

-

Airflow: A constant, purified, and humidified airflow is passed through each arm of the olfactometer.

-

Insect Acclimation: Insects are starved for a defined period (e.g., 24 hours) and acclimated to the experimental conditions before the assay.

-

Assay: A single insect is introduced into the central chamber. The time the insect spends in each arm and the first choice it makes are recorded for a set duration (e.g., 10 minutes).

-

Data Analysis: The preference of the insects for the test odor is calculated as a preference index or by comparing the time spent in the treatment and control arms using appropriate statistical tests.

3.3. Electrophysiological Recordings

Electrophysiology allows for the direct measurement of the response of olfactory sensory neurons to chemical stimuli.

Protocol: Single Sensillum Recording (SSR)

-

Insect Preparation: The insect is immobilized in a holder, and one of its antennae is fixed to a platform with dental wax or a similar adhesive.

-

Electrode Preparation: A sharp tungsten microelectrode (recording electrode) and a reference electrode are prepared. The reference electrode is inserted into the insect's head or another part of the body.

-

Sensillum Localization: Under a microscope, a single olfactory sensillum on the antenna is located.

-

Recording: The recording electrode is carefully inserted through the cuticle at the base of the sensillum to make contact with the dendrites of the olfactory sensory neurons within.

-

Stimulus Delivery: A continuous stream of purified air is directed over the antenna. Puffs of air carrying a known concentration of the δ-lactone are introduced into this stream.

-

Data Acquisition and Analysis: The electrical signals (action potentials) from the neuron are amplified, filtered, and recorded. The firing rate of the neuron in response to the stimulus is compared to the spontaneous firing rate.[5][6][7][8][9]

Signaling Pathways and Biosynthesis

The perception of δ-lactones by insects involves a complex series of molecular events, from the binding of the ligand to a receptor to the generation of a behavioral response. The biosynthesis of these compounds is also a finely regulated process.

4.1. Olfactory Signal Transduction

The current understanding of insect olfaction suggests two primary mechanisms for signal transduction: ionotropic and metabotropic. While the specific receptors for many δ-lactones are yet to be identified, the general pathways provide a framework for understanding their perception.

Caption: Generalized insect olfactory signaling pathways for δ-lactones.

In the ionotropic pathway, the binding of a δ-lactone to a heterodimeric receptor complex, composed of a specific Odorant Receptor (OR) and a highly conserved co-receptor (Orco), directly gates an ion channel, leading to cation influx and membrane depolarization.[10][11][12][13] The metabotropic pathway involves a G-protein coupled receptor (GPCR).[10][14][15] Ligand binding activates a G-protein, which in turn initiates a second messenger cascade (e.g., involving cAMP or IP3), ultimately leading to the opening of ion channels and depolarization.[10][11][14][15]

4.2. Biosynthesis of δ-Lactones

The biosynthesis of δ-lactones in insects, like many other fatty acid-derived semiochemicals, is believed to originate from primary metabolism. While the complete pathways for many δ-lactones are still under investigation, a general scheme can be proposed.

References

- 1. Chemo-Enzymatic Synthesis of Optically Active γ- and δ-Decalactones and Their Effect on Aphid Probing, Feeding and Settling Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemo-Enzymatic Synthesis of Optically Active γ- and δ-Decalactones and Their Effect on Aphid Probing, Feeding and Settling Behavior | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 6. Protocol for single sensillum recording from labial olfactory sensory fields in spotted lanternfly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Role of Go/i subgroup of G proteins in olfactory signaling of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 11. slunik.slu.se [slunik.slu.se]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. A GPCR signaling pathway in insect odor detection | bioRxiv [biorxiv.org]

- 15. researchgate.net [researchgate.net]

The Pivotal Role of δ-Hexadecalactone in Modulating Food Aroma and Flavor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

δ-Hexadecalactone, a naturally occurring saturated delta-lactone, is a significant contributor to the aroma and flavor profiles of a wide variety of food products, most notably dairy items. Its characteristic creamy, buttery, and fatty sensory attributes make it a valuable compound in the food and flavor industry. This technical guide provides an in-depth analysis of the role of δ-hexadecalactone in food, detailing its chemical and sensory properties, natural occurrence, and synthetic and biosynthetic production methods. Furthermore, this guide outlines detailed experimental protocols for its extraction, quantification, and synthesis, and explores the putative signaling pathways involved in its sensory perception.

Introduction

The consumer appeal of many food products is largely dictated by their flavor, a complex interplay of taste and aroma. Lactones, cyclic esters formed from hydroxycarboxylic acids, are a class of volatile and semi-volatile compounds that play a crucial role in the characteristic flavors of fruits, dairy products, and fermented foods. Among these, δ-hexadecalactone (CAS No. 7370-44-7) has emerged as a key modulator of creamy and buttery notes. While its aroma is often described as relatively restrained compared to other lactones, its contribution to taste and mouthfeel is particularly significant, enhancing the perception of richness and creaminess.[1][2] This guide aims to provide a comprehensive technical overview of δ-hexadecalactone for researchers and professionals in food science and related fields.

Chemical and Physical Properties

δ-Hexadecalactone is a 16-carbon saturated delta-lactone. Its chemical structure consists of a six-membered ring with an undecyl side chain.

Table 1: Physicochemical Properties of δ-Hexadecalactone

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₃₀O₂ | [3] |

| Molecular Weight | 254.41 g/mol | [3] |

| Appearance | White, crystalline powder | [4] |

| Odor | Mild, fatty, waxy, dairy, buttery | [3][4] |

| Taste | Fatty, waxy | [4] |

| Melting Point | 38.0 °C | [4] |

| Boiling Point | 349.0 - 350.0 °C at 760 mmHg | [4] |

| Solubility | Insoluble in water, soluble in alcohol | [4] |

Sensory Properties and Applications in Food

The primary sensory contribution of δ-hexadecalactone is its ability to impart a creamy and buttery taste and mouthfeel. While it possesses a mild aroma, its impact on flavor is more pronounced.[5][6] This makes it a valuable additive in a variety of food products to enhance their sensory profile.

Table 2: Recommended Usage Levels of δ-Hexadecalactone in Food Flavorings

| Food Category | Recommended Usage Level (ppm) | Sensory Effect | Reference(s) |

| Dairy Products | |||

| Butter Flavors | 4000 | Enhances creamy flavor | [5] |

| Cream Flavors | 1000 | Improves creamy taste | [5] |

| Cheese Flavors | 2000 | Works well in cheddar, gouda, gruyère types | [5] |

| Milk Flavors | 500 | Adds realism and creaminess | [5] |

| Buttermilk Flavors | 500 | Adds realism | [5] |

| Yogurt Flavors | 300 | Overcomes thin taste of low-fat products | [5] |

| Condensed Milk Flavors | 4000 | Deepens the taste of the flavor | [5] |

| Confectionery | |||

| Milk Chocolate Flavors | 4000 | Enhances creamy notes | [5] |

| Dark Chocolate & Cocoa | 500 | Adds subtle creaminess | [5] |

| Toffee & Caramel | 2000 | Enhances creamy and buttery notes | [5] |

| Other | |||

| Vanilla Flavors | 500 | Adds realism and creaminess | [5] |

| Hazelnut & Praline | 1000 | Adds depth and authenticity | [5] |

| Coffee Flavors | 10 | Can be helpful in adding a creamy character | [5] |

Table 3: Natural Occurrence and Sensory Threshold of δ-Hexadecalactone

| Food Product | Concentration/Threshold | Reference(s) |

| Butter & Fermented Butter | (R)-δ-hexadecalactone detected | [7] |

| Cream Fat | Identified as a semivolatile flavor component | [8] |

| Crumb Chocolate | Recognition Threshold: 32 µmol/kg | [9] |

| Cocoa Butter | Contains detectable concentrations | [9] |

Methodologies for Analysis and Synthesis

Experimental Protocol: Extraction and Quantification of δ-Hexadecalactone in High-Fat Food Products by GC-MS

This protocol is adapted from general methods for lactone analysis in fatty matrices.

Objective: To extract and quantify δ-hexadecalactone from a high-fat food matrix (e.g., butter, cheese).

Materials:

-

High-fat food sample (e.g., 5 g of butter)

-

Hexane (analytical grade)

-

Anhydrous sodium sulfate

-

Internal standard (e.g., δ-heptadecalactone)

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

High-temperature capillary column (e.g., DB-5ht, 30 m x 0.25 mm i.d., 0.1 µm film thickness)

Procedure:

-

Sample Preparation: Weigh 5 g of the homogenized food sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.

-

Extraction: Add 20 mL of hexane to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of lipids and flavor compounds.

-

Dehydration: Add anhydrous sodium sulfate to remove any residual water.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the hexane layer from the solid food matrix.

-

Collection of Supernatant: Carefully transfer the hexane supernatant to a clean vial.

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the hexane extract into the GC-MS system.

-

GC Conditions:

-

Inlet Temperature: 280 °C

-

Oven Program: Start at 60 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Mode: Full scan (m/z 40-400) and Selected Ion Monitoring (SIM) for quantification. For δ-hexadecalactone, monitor the characteristic ion at m/z 99.

-

-

-

Quantification: Create a calibration curve using standard solutions of δ-hexadecalactone of known concentrations. Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.

Experimental Protocol: Synthesis of δ-Hexadecalactone via Baeyer-Villiger Oxidation

This protocol is a plausible adaptation based on the synthesis of other δ-lactones.

Objective: To synthesize δ-hexadecalactone from 2-undecylcyclopentanone.

Materials:

-

2-Undecylcyclopentanone

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-undecylcyclopentanone (1 equivalent) in dichloromethane.

-

Addition of Oxidant: Cool the solution in an ice bath. Slowly add a solution of m-CPBA (1.2 equivalents) in dichloromethane to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the excess peroxyacid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to obtain pure δ-hexadecalactone.

-

Biosynthesis and Sensory Perception Pathways

Biosynthesis of δ-Lactones

The biosynthesis of δ-lactones in microorganisms, particularly yeasts, typically involves the biotransformation of fatty acids. The key pathway is the peroxisomal β-oxidation of hydroxy fatty acids.

Proposed Biosynthetic Pathway:

-

Hydroxylation of a Fatty Acid Precursor: An unsaturated fatty acid, such as oleic acid, is hydroxylated to form a hydroxy fatty acid.

-

Transport into Peroxisome: The hydroxy fatty acid is transported into the peroxisome.

-

β-Oxidation: The hydroxy fatty acid undergoes several cycles of β-oxidation, which shortens the carbon chain by two carbons in each cycle.

-

Formation of a δ-Hydroxy Fatty Acid: The β-oxidation pathway proceeds until a δ-hydroxy fatty acid of the desired chain length is formed.

-

Lactonization: The δ-hydroxy fatty acid is released from the peroxisome and undergoes spontaneous or enzyme-catalyzed intramolecular cyclization (lactonization) to form the corresponding δ-lactone.

Sensory Perception of Fatty Acids and Lactones

The perception of fatty molecules like δ-hexadecalactone is complex and involves both the olfactory (smell) and gustatory (taste) systems. While a specific receptor for δ-hexadecalactone has not yet been definitively identified, research into the perception of fatty acids provides a plausible model. G-protein coupled receptors (GPCRs), specifically GPR40 and GPR120, have been identified as taste receptors for long-chain fatty acids.[10] It is hypothesized that δ-hexadecalactone, due to its structural similarity to fatty acids, may interact with these or similar GPCRs.

Proposed Signaling Pathway for Fatty Acid/Lactone Perception:

-

Ligand Binding: A fatty acid or lactone molecule binds to a GPCR (e.g., GPR120) on the surface of a taste receptor cell.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of an associated G-protein (e.g., Gαq).

-

Second Messenger Production: The activated G-protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).

-

Neurotransmitter Release: The increase in intracellular Ca²⁺ concentration leads to the release of neurotransmitters, which then signal to the brain, resulting in the perception of a "fatty" or "creamy" taste.

Conclusion

δ-Hexadecalactone is a pivotal flavor compound that significantly contributes to the desirable creamy and buttery characteristics of many food products. Its unique sensory profile, coupled with its natural occurrence, makes it a subject of great interest for the food and flavor industry. Understanding the methodologies for its analysis and synthesis, as well as the underlying principles of its biosynthesis and sensory perception, is crucial for its effective application and for the development of novel flavor solutions. The protocols and pathways detailed in this guide provide a solid foundation for further research and development in this area, with potential applications in enhancing the sensory properties of both traditional and novel food formulations.

References

- 1. Metabolic responses of light and taste receptors – unexpected actions of GPCRs in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. δ-Hexadecalactone ≥98%, FG | 7370-44-7 [sigmaaldrich.com]

- 4. delta-juniper lactone, 7370-44-7 [thegoodscentscompany.com]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. perfumerflavorist.com [perfumerflavorist.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sensory-directed identification of creaminess-enhancing volatiles and semivolatiles in full-fat cream - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sensory-Directed Identification of Creaminess-Enhancing Semi-Volatile Lactones in Crumb Chocolate [mdpi.com]

- 10. Taste Preference for Fatty Acids Is Mediated by GPR40 and GPR120 - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of δ-hexadecalactone.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of δ-hexadecalactone. It includes a compilation of its known physicochemical data, detailed experimental protocols for its synthesis and purification, and an exploration of its biological activity, particularly as a potential modulator of bacterial communication.

Physicochemical Properties

δ-Hexadecalactone (CAS No: 7370-44-7), also known as 6-undecyltetrahydro-2H-pyran-2-one or δ-juniper lactone, is a saturated delta-lactone with a 16-carbon chain.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₀O₂ | [2] |

| Molecular Weight | 254.41 g/mol | [3] |

| Appearance | Solid | - |

| Odor | Buttery, fatty, waxy | [3] |

| Melting Point | 38.0 °C | [4] |

| Boiling Point | 349.0 - 350.0 °C (at 760 mm Hg) | [4] |

| Vapor Pressure | 0.000046 mmHg at 25 °C (estimated) | [4] |

| Flash Point | 145.56 °C (294.00 °F) | [4] |

| Solubility | Soluble in alcohol; Estimated water solubility: 0.4371 mg/L at 25 °C | [1] |

| logP (octanol/water) | 5.80 (estimated) | [4] |

Spectral Data

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Assignment (for δ-Dodecalactone) |

| ~4.2 | m | -CH-O- |

| ~2.5 | m | -CH₂-C(=O) |

| ~1.8 | m | Ring -CH₂- |

| ~1.6 | m | Ring -CH₂- |

| ~1.3 | m | -(CH₂)₆- (Alkyl Chain) |

| ~0.9 | t | -CH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment (for δ-Dodecalactone) |

| ~172.0 | -C=O |

| ~80.0 | -CH-O- |

| ~35.0 | Alkyl chain -CH₂- adjacent to ring |

| ~31.8 | Ring -CH₂- |

| ~29.5 | Ring -CH₂- |

| ~29.0 | -(CH₂)₅- (Alkyl Chain) |

| ~25.0 | Alkyl chain -CH₂- |

| ~22.6 | Alkyl chain -CH₂- |

| ~14.0 | -CH₃ |

Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment (for δ-Dodecalactone) |

| 99 | 100 | [M - C₇H₁₅O]*⁺ (McLafferty rearrangement) |

| 71 | ~40 | Alkyl fragment |

| 43 | ~35 | Alkyl fragment |

| 55 | ~35 | Alkyl fragment |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment (Characteristic Peaks) |

| ~2925 | C-H stretch (alkane) |

| ~2855 | C-H stretch (alkane) |

| ~1735 | C=O stretch (ester/lactone) |

| ~1170 | C-O stretch (ester/lactone) |

Experimental Protocols

Synthesis of δ-Hexadecalactone via Baeyer-Villiger Oxidation

The synthesis of δ-hexadecalactone can be achieved through a two-step process starting from cyclopentanone and lauraldehyde (dodecanal), followed by a Baeyer-Villiger oxidation of the resulting 2-undecylcyclopentanone.

Step 1: Synthesis of 2-Undecylcyclopentanone

This step involves an aldol condensation between cyclopentanone and dodecanal, followed by dehydration and hydrogenation.

-

Materials : Cyclopentanone, Dodecanal, Sodium hydroxide, Palladium on carbon (10% Pd/C), Ethanol, Toluene, Diethyl ether, Saturated sodium bicarbonate solution, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate.

-

Procedure :

-

In a round-bottom flask, dissolve sodium hydroxide in ethanol to create a catalytic solution.

-

Add cyclopentanone and dodecanal to the flask.

-

Stir the mixture at room temperature for 24 hours to facilitate the aldol condensation and subsequent dehydration.

-

Neutralize the reaction mixture with dilute hydrochloric acid and extract the product with diethyl ether.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-undecylidenecyclopentanone.

-

Dissolve the crude product in ethanol in a hydrogenation vessel.

-

Add 10% Pd/C catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain crude 2-undecylcyclopentanone.

-

Step 2: Baeyer-Villiger Oxidation to δ-Hexadecalactone [5][6][7][8]

-

Materials : 2-Undecylcyclopentanone, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Saturated sodium sulfite solution, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Procedure :

-

Dissolve 2-undecylcyclopentanone in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution. The more substituted alkyl group (the undecyl-substituted carbon) is expected to migrate, leading to the desired δ-lactone.[8]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxide.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude δ-hexadecalactone.

-

Purification Protocol

-

Materials : Crude δ-hexadecalactone, Silica gel (for column chromatography), Hexane, Ethyl acetate.

-

Procedure :

-

Flash Column Chromatography :

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude δ-hexadecalactone in a minimal amount of dichloromethane or the eluent mixture.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

-

Recrystallization :

-

If necessary, further purify the product by recrystallization.

-

Dissolve the lactone in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of hexane and a small amount of a more polar solvent).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

-

Characterization Protocols

-

NMR Spectroscopy : Dissolve a small sample (5-10 mg) of the purified δ-hexadecalactone in deuterated chloroform (CDCl₃). Record ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Mass Spectrometry : Analyze a dilute solution of the sample by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) to determine the molecular weight and fragmentation pattern.

-

IR Spectroscopy : Obtain the infrared spectrum of the neat compound using a Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Biological Activity and Signaling Pathways

δ-Lactones, particularly those with long alkyl chains, have garnered interest for their potential biological activities, including antimicrobial and anti-inflammatory properties. A significant area of research is their ability to interfere with bacterial communication, a process known as quorum sensing (QS).

Inhibition of Quorum Sensing